molecular formula C8H10O3S B1582834 2,4-Dimethylbenzenesulfonic acid CAS No. 88-61-9

2,4-Dimethylbenzenesulfonic acid

Cat. No.: B1582834
CAS No.: 88-61-9
M. Wt: 186.23 g/mol
InChI Key: CHZLVSBMXZSPNN-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Sulfonic Acids

2,4-Dimethylbenzenesulfonic acid, a member of the aromatic sulfonic acid family, is an organic compound distinguished by a benzene (B151609) ring substituted with two methyl groups at the 2 and 4 positions and a sulfonic acid functional group (-SO3H). smolecule.com This structure places it within a significant class of organic acids utilized across various chemical disciplines. Aromatic sulfonic acids, in general, are characterized by the presence of a sulfonic acid group directly attached to an aromatic ring. This functional group imparts strong acidic properties and influences the compound's reactivity and solubility. smolecule.com The position of the methyl and sulfonic acid groups on the benzene ring in this compound specifically dictates its unique chemical behavior and applications in advanced research.

Abbreviated Terminology and Nomenclature

Interactive Data Table: Synonyms and Identifiers for this compound

Name/Identifier Type
This compoundIUPAC Name nih.gov
DMBSAAbbreviation
2,4-Xylenesulfonic acidSynonym nih.gov
m-Xylene-4-sulfonic acidSynonym nih.gov
Benzenesulfonic acid, 2,4-dimethyl-Systematic Name nih.gov
CAS Registry Number88-61-9 nih.gov
Molecular FormulaC8H10O3S smolecule.comchemicalbook.com
Molecular Weight186.23 g/mol smolecule.comchemicalbook.com

Significance in Contemporary Chemical Synthesis and Materials Science

This compound holds considerable importance in modern chemical synthesis and materials science due to its versatile properties. In organic synthesis, it serves as a strong acid catalyst in a variety of reactions, including esterification and alkylation. guidechem.com Its ability to donate a proton facilitates numerous chemical transformations. The sulfonic acid group can also act as a leaving group or be used to introduce the sulfonate functionality into other molecules, making it a valuable reagent. smolecule.com

In the realm of materials science, this compound and its derivatives are explored for their potential in developing new materials. For instance, its properties are relevant to the creation of polymers and surfactants. smolecule.com The introduction of the sulfonate group can enhance the water solubility and ion-exchange capabilities of materials. smolecule.com Research has also touched upon its use as a component in electrolytes for applications such as fuel cells, where it can facilitate proton conduction. smolecule.com

Detailed Research Findings

The most common method for synthesizing this compound is through the sulfonation of 1,3-dimethylbenzene (m-xylene). This electrophilic aromatic substitution reaction typically involves reacting m-xylene (B151644) with a sulfonating agent like fuming sulfuric acid (oleum). smolecule.com Another approach involves the use of diazonium salts in a multi-step synthesis. smolecule.com

Interactive Data Table: Physicochemical Properties of this compound

Property Value Source
Melting Point61-62 °C echemi.com
Density1.3±0.1 g/cm³ echemi.com
Water SolubilityAlmost transparent echemi.comchembk.com
pKa (predicted)-0.36 ± 0.50 chembk.com

The compound is a white to almost white crystalline solid. chembk.com It is highly soluble in water and other polar solvents, a characteristic attributed to the polar sulfonic acid group. smolecule.comguidechem.com This solubility makes it suitable for use in aqueous reaction media. guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylbenzenesulfonic acid
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InChI

InChI=1S/C8H10O3S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZLVSBMXZSPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1047023
Record name 2,4-Dimethylbenzenesulfonic acid
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

88-61-9
Record name 2,4-Dimethylbenzenesulfonic acid
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Record name 2,4-Dimethylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 2,4-dimethyl-
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Record name 2,4-Dimethylbenzenesulfonic acid
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Record name m-xylene-4-sulphonic acid
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Record name 2,4-DIMETHYLBENZENESULFONIC ACID
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Synthetic Methodologies and Reaction Pathways

Established Synthesis Routes

The foundational methods for producing 2,4-Dimethylbenzenesulfonic acid rely on direct sulfonation, a cornerstone of aromatic chemistry. wikipedia.org

The most conventional route for synthesizing this compound is the electrophilic aromatic substitution of m-xylene (B151644). wikipedia.org This reaction is typically performed by heating m-xylene with a strong sulfonating agent. wikipedia.org Two primary agents are used: concentrated sulfuric acid or fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid. libretexts.org The actual electrophile in this reaction is sulfur trioxide. libretexts.orgyoutube.com

The reaction with concentrated sulfuric acid often requires heating for several hours, while the use of richer, more reactive fuming sulfuric acid allows for milder conditions and shorter reaction times. libretexts.org The reaction is reversible; using concentrated acid drives the equilibrium toward the product, benzenesulfonic acid, while the addition of dilute hot aqueous acid can reverse the reaction (desulfonation). wikipedia.orglibretexts.org The general mechanism involves the attack of the electron-rich aromatic ring of m-xylene on the electrophilic sulfur atom of SO₃, forming a carbocation intermediate known as a sigma complex. A subsequent proton transfer restores the ring's aromaticity and yields the final product. youtube.com

Table 1: Conventional Sulfonation Conditions for Xylenes

Sulfonating AgentTemperatureKey Characteristics
Concentrated Sulfuric AcidElevated (e.g., >50°C)Slower reaction, requires heat to proceed effectively. google.com
Fuming Sulfuric Acid (Oleum)Milder (e.g., 40°C)Faster reaction due to higher concentration of the SO₃ electrophile. libretexts.org
Chlorosulfuric AcidNot specifiedAlso an effective sulfonating agent. wikipedia.org

This table summarizes general conditions for aromatic sulfonation as applied to xylenes.

In a push towards greener and more solvent-efficient chemistry, mechanochemical methods such as high-speed ball milling have been developed for the sulfonation of aromatic compounds. researchgate.netyoutube.com This technique involves grinding the reactants together in a specialized mill, where mechanical force initiates the chemical reaction, often in the absence of a solvent. researchgate.netyoutube.comwordpress.com

Research has demonstrated that m-dimethylbenzene (m-xylene) can be successfully sulfonated by ball milling with a solid sulfonating agent system, such as sodium bisulfate monohydrate (NaHSO₄·H₂O) and phosphorus pentoxide (P₂O₅). researchgate.net The high-energy collisions inside the milling jar generate the necessary conditions for the reaction to proceed. researchgate.netyoutube.com This approach offers a solvent-free alternative to traditional methods, reducing waste and simplifying product work-up. researchgate.net In some cases, the formation of diaryl sulfone byproducts has been observed during this process. researchgate.net

While not a primary route to the acid itself, condensation reactions are crucial for creating derivatives of this compound. These derivatives have various industrial applications. For instance, xylene sulfonic acid can be condensed with formaldehyde (B43269) to produce polymeric condensates. google.com

In this process, xylene is first sulfonated with excess sulfuric acid at elevated temperatures (typically 75-115°C). google.com The resulting xylene sulfonic acid is then reacted with formaldehyde. google.com The reaction times can vary from 30 minutes to over 20 hours. google.com The resulting condensates, often neutralized with a base like sodium hydroxide (B78521), are used as pitch dispersants in papermaking. google.com This demonstrates how the sulfonic acid group enables further polymerization reactions to create functional materials.

Advanced Synthetic Innovations

Modern research focuses on refining the synthesis of this compound to achieve higher efficiency and purity. This involves both the optimization of existing methods and the discovery of entirely new catalytic systems.

The yield and purity of this compound are highly dependent on reaction conditions. Byproducts, particularly tetramethyldiphenyl sulfones, can form during the sulfonation of m-xylene. google.com Optimizing conditions is key to minimizing these impurities.

One patented process for producing high-purity m-xylene-4-sulfonic acid involves continuously reacting m-xylene with sulfuric acid under specific constraints. The reaction is maintained at a temperature between 70-80°C with a sulfuric acid concentration of 70-80 wt%. If the temperature exceeds 80°C, the formation of sulfone byproducts becomes significant. Furthermore, the molar ratio of m-xylene to sulfuric acid is controlled between 1:1.3 and 1:1.9. These optimized parameters can yield a product with a sulfone content of less than 300 ppm. Another process starting from m-phenylenediamine (B132917) reports yields of up to 66% for 2,4-diaminobenzenesulfonic acid with a purity greater than 99%. google.com

Table 2: Effect of Optimized Reaction Conditions

ParameterOptimized RangeOutcomeSource
Temperature70-80°CMinimizes sulfone byproduct formation.
Sulfuric Acid Conc.70-80 wt%Ensures efficient reaction without excessive side reactions.
Molar Ratio (m-xylene:H₂SO₄)1 : (1.3-1.9)Achieves high yield of the desired sulfonic acid.
Yield (from m-phenylenediamine)up to 66%High yield of the corresponding amino derivative. google.com
Purity>99%High-purity product with minimal contamination. google.com

This table highlights key findings from research focused on optimizing the sulfonation process.

The exploration of new reagents and catalysts aims to overcome the limitations of traditional sulfonation, such as the use of corrosive acids and the difficulty in catalyst recovery. A promising area of research involves the use of heterogeneous solid acid catalysts. For example, silica-supported perchloric acid (SiO₂/HClO₄) and potassium hydrogen sulfate (B86663) (SiO₂/KHSO₄) have been developed as reusable, green catalysts for the sulfonation of aromatic compounds. These catalysts facilitate the reaction with sodium bisulfite (NaHSO₃) and can be easily recovered and reused multiple times.

Another advanced approach is the use of palladium catalysis in a three-component mechanochemical reaction. This method synthesizes aromatic sulfonamides directly from aryl bromides, an amine, and potassium metabisulfite (B1197395) (K₂S₂O₅) under ball-milling conditions. rsc.org This strategy provides a novel and direct route to sulfonamide derivatives, expanding the toolkit for creating complex sulfur-containing aromatic molecules. rsc.org

Synthesis of Derivatized Compounds

This compound serves as a versatile starting material for the synthesis of a variety of important chemical compounds.

While direct synthesis from this compound isn't the primary route for all sulfonamides, the underlying chemistry is relevant. The general synthesis of sulfonamides often starts with an aromatic compound. nih.gov A common method involves the reaction of an aromatic sulfonyl chloride with ammonia (B1221849) or an amine. nih.govekb.eg This sulfonyl chloride can be prepared from the corresponding sulfonic acid. ekb.egwisc.edu Therefore, 2,4-dimethylbenzenesulfonyl chloride, derived from this compound, can be a precursor to a specific class of sulfonamides. The synthesis typically involves converting the sulfonic acid to the sulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide linkage. nih.govwisc.edu

Azo dyes, characterized by the -N=N- functional group, are synthesized through a two-step process: diazotization followed by a coupling reaction. unb.cacuhk.edu.hk An aromatic amine is first converted into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. youtube.complantarchives.org This diazonium salt is then coupled with an activated aromatic compound. cuhk.edu.hk While this compound itself is not the direct precursor, its amino derivative, 2,4-dimethylaniline-x-sulfonic acid, can be used to produce azo dyes. jcsp.org.pk The sulfonic acid group can enhance the water solubility of the resulting dye. The specific position of the amino and sulfonic acid groups on the benzene (B151609) ring influences the color and properties of the final dye. cuhk.edu.hk

This compound and its derivatives can be used to functionalize polymers, imparting specific properties to the material. nih.gov For example, sulfonic acid groups can be introduced onto polymer backbones to create ion-exchange resins or proton-conducting membranes for fuel cells. Functionalization can be achieved by grafting monomers containing the desired functional group onto a polymer chain or by chemically modifying the existing polymer. mdpi.comresearchgate.net In a relevant study, 4-hydrazinobenzenesulfonic acid was used to simultaneously reduce and functionalize graphene oxide, indicating the utility of benzenesulfonic acid derivatives in modifying material surfaces. nih.govmdpi.com The sulfonic acid group, being hydrophilic, can improve the dispersibility of materials in aqueous systems. nih.gov

The synthesis of tetraphenylbismuth 2,4-dimethylbenzenesulfonate (B253566) has been reported. researchgate.net In one method, triphenylbismuth (B1683265) bis(2,4-dimethylbenzenesulfonate) hydrate (B1144303) was synthesized through the interaction of triphenylbismuth with this compound in diethyl ether in the presence of tert-butyl hydroperoxide. bohrium.com X-ray diffraction analysis of a related compound, tetraphenylbismuth 3,4-dimethylbenzenesulfonate, revealed a distorted trigonal-bipyramidal coordination around the bismuth atom, with the arenesulfonate group in an axial position. researchgate.net The Bi–O bond distances in these types of compounds are crucial for understanding their structure and reactivity. researchgate.netbohrium.com

CompoundSynthetic MethodKey Finding
Triphenylbismuth bis(2,4-dimethylbenzenesulfonate) hydrateReaction of triphenylbismuth with this compound and tert-butyl hydroperoxide. bohrium.comThe bismuth atom has a distorted trigonal-bipyramidal coordination. bohrium.com
Tetraphenylbismuth 3,4-dimethylbenzenesulfonateReaction of pentaphenylbismuth with triphenylbismuth bis(3,4-dimethylbenzenesulfonate). researchgate.netThe arenesulfonate group occupies an axial position in the molecule's structure. researchgate.net

2-Amino-4,5-dimethylbenzenesulfonic acid is a valuable intermediate, particularly in the dye industry. Its synthesis typically involves the sulfonation of 1,2-dimethylbenzene (o-xylene), followed by nitration and subsequent reduction of the nitro group to an amino group. The sulfonation step can achieve high yields, often exceeding 83%. The reduction of the nitro intermediate is commonly carried out using methods like catalytic hydrogenation, which can also provide high yields. This compound can then be used to synthesize a variety of other derivatives by modifying the amino or sulfonic acid groups. mdpi.commdpi.com

Catalytic Applications and Mechanistic Insights

Role as a Strong Acid Catalyst in Organic Reactions

2,4-Dimethylbenzenesulfonic acid is classified as a strong organic acid. This acidity stems from the electron-withdrawing nature of the sulfonyl group (-SO₃H), which is attached to the benzene (B151609) ring. The presence of two methyl groups on the aromatic ring slightly influences its acidity and solubility in organic solvents compared to simpler arylsulfonic acids.

As a catalyst, it provides a source of protons (H⁺) that can initiate and accelerate a wide range of acid-catalyzed reactions. The general mechanism involves the protonation of a substrate, which increases its electrophilicity and makes it more susceptible to nucleophilic attack. The steric hindrance provided by the two methyl groups can also impart a degree of selectivity in certain reactions, favoring specific reaction pathways.

Catalysis in Esterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a cornerstone of organic synthesis. This compound serves as an efficient catalyst for this process.

In the realm of acid catalysis for esterification, sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are the most commonly employed catalysts. This compound presents a viable alternative with its own set of advantages and disadvantages.

Structurally, this compound is very similar to p-TSA, with the key difference being an additional methyl group on the benzene ring. This extra methyl group can slightly increase its solubility in non-polar organic solvents.

A study comparing the catalytic activity of sulfuric acid and p-TSA in the esterification of palm fatty acid distillate found that sulfuric acid exhibited better catalytic activity than p-TSA under the same conditions. taylors.edu.my For instance, at a 9:1 molar ratio of methanol (B129727) to fatty acid and a catalyst concentration of 25%, sulfuric acid catalysis resulted in a final acid value of 3.10 mg KOH/g, while p-TSA catalysis yielded an acid value of 5.82 mg KOH/g. taylors.edu.my This suggests that while both are effective, sulfuric acid may lead to higher conversion rates. taylors.edu.my However, organic sulfonic acids like p-TSA and, by extension, this compound, are often favored due to being less corrosive and less oxidizing than sulfuric acid. nih.gov

CatalystChemical FormulaKey Characteristics
This compound C₈H₁₀O₃SStrong organic acid, solid, good solubility in organic solvents.
Sulfuric Acid H₂SO₄Strong mineral acid, liquid, highly corrosive and oxidizing.
p-Toluenesulfonic Acid C₇H₈O₃SStrong organic acid, solid, commonly used and well-characterized.

This table provides a general comparison of the catalysts.

The kinetics of esterification reactions are crucial for optimizing reaction conditions and designing industrial processes. While specific kinetic studies on this compound are not abundant in publicly available literature, the kinetics of reactions catalyzed by the closely related p-toluenesulfonic acid have been extensively studied and can serve as a valuable reference.

For example, a kinetic study of the esterification of benzoic acid with 1-butanol (B46404) catalyzed by p-toluenesulfonic acid demonstrated that the reaction follows first-order kinetics with respect to benzoic acid. dnu.dp.ua The activation energies for the forward and reverse reactions were calculated to be 58.40 kJ∙mol⁻¹ and 57.70 kJ∙mol⁻¹, respectively. dnu.dp.ua Another study on the esterification of oleic acid with a tosylic acid-functionalized biochar catalyst found that the reaction was well-described by a second-order model, with an activation energy of 81.77 kJ mol⁻¹. nih.gov

In a study on the esterification of glycerol (B35011) with p-methoxycinnamic acid, a sulfonated mesoporous catalyst showed activity similar to homogeneous p-toluenesulfonic acid. The kinetic model revealed activation energies of 87.33 kJ mol⁻¹ for the formation of monoglycerides (B3428702) and 69.17 kJ mol⁻¹ for the formation of diglycerides. manchester.ac.uk These values provide insight into the energy barriers and reaction mechanisms of sulfonic acid-catalyzed esterifications.

ReactionCatalyst TypeKinetic ModelActivation Energy (Ea)
Benzoic acid + 1-butanolp-Toluenesulfonic acidFirst-order58.40 kJ∙mol⁻¹ (forward)
Oleic acid + methanolTosylic acid-functionalized biocharSecond-order81.77 kJ mol⁻¹
Glycerol + p-methoxycinnamic acidSulfonated mesoporous solid-87.33 kJ mol⁻¹ (monoglycerides)

This table presents kinetic data from studies using related sulfonic acid catalysts.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The use of solid-supported acid catalysts is particularly amenable to continuous flow systems.

While specific examples of continuous processes using this compound are not widely reported, the principles are well-established for sulfonic acid catalysts in general. In such a setup, the sulfonic acid can be immobilized on a solid support, such as silica (B1680970) or a polymer resin. The reactants are then continuously passed through a packed-bed reactor containing the catalyst. riken.jp This approach simplifies catalyst separation from the product stream, allows for catalyst recycling, and can lead to higher process efficiency. riken.jp The development of robust solid catalysts that can operate under continuous flow conditions is an active area of research, with the potential to make ester production more sustainable and economical. riken.jp

Catalytic Activity in Alkylation Reactions

Alkylation reactions, which involve the transfer of an alkyl group from one molecule to another, are fundamental in organic chemistry for forming carbon-carbon bonds. Strong acids are often used as catalysts in Friedel-Crafts alkylation of aromatic compounds.

As a strong Brønsted acid, this compound can be expected to catalyze alkylation reactions by protonating the alkylating agent (e.g., an alkene or an alcohol), generating a carbocation. This carbocation then acts as an electrophile, attacking the electron-rich aromatic ring. The choice of catalyst can influence the selectivity of the reaction, including the position of alkylation on the aromatic ring and the potential for polyalkylation. While specific research detailing the use of this compound in alkylation is scarce, its properties suggest it would be an effective catalyst, similar to other arylsulfonic acids.

Acid-Catalyzed Deblocking Reactions in Chemically Amplified Resists

In the field of microelectronics, chemically amplified resists are essential for photolithography, the process used to create intricate patterns on semiconductor wafers. These resists rely on the generation of a strong acid upon exposure to light (e.g., deep UV).

This photogenerated acid then catalyzes a cascade of deblocking reactions during a subsequent heating step. In a typical positive-tone resist, the polymer is initially insoluble in the developer solution due to the presence of acid-labile protecting groups. The photogenerated acid cleaves these protecting groups, rendering the exposed regions of the resist soluble in the developer.

Sulfonic acids are commonly used as the catalytic species in these systems due to their high acid strength. google.com Photoacid generators (PAGs) are compounds that, upon irradiation, decompose to produce a sulfonic acid. epa.gov While specific PAGs that generate this compound are not as commonly cited as those producing other sulfonic acids, the principle remains the same. The use of arenesulfonic acids is well-established in resists for KrF lithography. google.com The diffusion of the photogenerated acid within the resist film is a critical factor that affects the resolution of the final pattern. google.com

Deblocking Reaction Mechanisms and Activation Energy

The primary function of this compound, when used as a photoacid in a positive-tone CAR, is to catalyze a "deblocking" or "deprotection" reaction. The process unfolds in several key stages:

Photoacid Generation : Upon exposure to radiation (e.g., Deep UV), the PAG molecule absorbs energy and undergoes a photochemical reaction to generate a strong acid, in this case, this compound. lithoguru.com

Acid-Catalyzed Deprotection : During the post-exposure bake (PEB), the thermally mobile acid protonates acid-labile protecting groups on the polymer resin. For instance, in a common poly(hydroxystyrene)-based resin, a tert-butoxycarbonyl (t-BOC) group is cleaved. This catalytic cycle renders the polymer soluble in the aqueous alkaline developer. One acid molecule can catalyze hundreds of such deprotection reactions, providing the "chemical amplification." lithoguru.com

Catalytic Cycle : The acid is not consumed in the reaction; it is regenerated, allowing it to diffuse and catalyze further deprotection events. lithoguru.com

Influence of Acid Concentration and Diffusion on Reaction Kinetics

The kinetics of the deprotection reaction are critically dependent on both the local concentration of the photoacid and its ability to diffuse through the polymer matrix. nist.gov The initial concentration of the acid is determined by the PAG loading in the resist formulation (typically 0.05% to 10% by weight of the resin) and the exposure dose. google.comgatech.edu

Acid diffusion during the PEB step is essential for the amplification process but also a primary factor limiting the ultimate resolution of the resist. lbl.govlithoguru.comresearchgate.net The process is not governed by simple Fickian diffusion but is rather a coupled reaction-diffusion phenomenon where the local environment changes as the reaction proceeds. lithoguru.comnist.gov

Key aspects of acid diffusion and its influence on kinetics include:

Diffusion Length : The effective distance an acid molecule travels, often described as the reaction-diffusion length, directly impacts the size of the printed feature and its edge sharpness (line-edge roughness). nist.govresearchgate.net

Reaction-Dependent Diffusivity : The rate of acid diffusion can change significantly as the deprotection reaction progresses. The conversion of non-polar protected polymer units to polar unprotected units (e.g., carboxylic acid or phenol (B47542) groups) alters the polymer matrix. nist.gov

A simplified model for the reaction-diffusion system can be described by the following equations, where H is the acid concentration, M is the concentration of protected sites, D is the diffusion coefficient, and k_rxn is the reaction rate constant.

Reaction-Diffusion Equations in Chemically Amplified Resists

Equation Description
∂M/∂t = -k_rxn * [H]^p * [M] Describes the rate of deprotection, where 'p' is the reaction order with respect to the acid. lithoguru.com

Table data is based on general models for chemically amplified resists.

Impact on Lithographic Performance (e.g., PED stability, iso-dense bias)

The catalytic behavior of this compound directly influences critical aspects of lithographic performance, including processing stability and pattern fidelity.

Post Exposure Delay (PED) Stability : CARs are notoriously sensitive to delays between the exposure and PEB steps. During this delay, airborne basic contaminants (e.g., amines) can diffuse into the resist surface and neutralize the photogenerated acid. jommpublish.org This leads to an acid-depleted layer at the surface, resulting in undesirable "T-top" profiles or incomplete pattern development. google.comjommpublish.org The choice of PAG and polymer chemistry plays a significant role in the environmental stability of the resist. jommpublish.org

Iso-Dense Bias : A significant challenge in optical lithography is the "iso-dense bias," which is the difference in the printed critical dimension (CD) between an isolated line and a line within a dense pattern. lithoguru.comlithoguru.com While this effect is fundamentally caused by optical proximity effects in the aerial image, it is significantly modulated by the resist's processing, particularly acid diffusion. researchgate.netlithoguru.com A longer acid diffusion length can cause the features to blur, which can either exacerbate or reduce the inherent optical bias depending on the specific conditions. Research focused on minimizing this bias has explicitly studied the relationship between acid diffusion length and dissolution characteristics in resists formulated with a this compound derivative as the PAG. researchgate.net

Sulfonic Acid Functionalized Architectures in Catalysis (e.g., MOFs)

Beyond its role in photolithography, the sulfonic acid functional group can be incorporated into robust, high-surface-area materials like Metal-Organic Frameworks (MOFs) to create powerful solid acid catalysts. These materials combine the catalytic activity of sulfonic acid with the structural benefits of MOFs, such as well-defined pores and high active site density.

Synthesis and Acidic Properties of Sulfonic MOFs

Sulfonic acid-functionalized MOFs can be synthesized using two primary strategies:

One-Pot (Direct) Synthesis : This method involves using a sulfonic acid-containing linker, such as 2,5-dihydroxyterephthalic acid-3-sulfonic acid, directly in the initial MOF synthesis. This approach can lead to a uniform distribution of acid sites throughout the framework.

Post-Synthetic Modification (PSM) : In this approach, a pre-existing MOF is first synthesized and then chemically modified to introduce sulfonic acid groups. For example, a MOF with amino groups can be reacted to add the -SO₃H functionality. google.comresearchgate.net

These methods result in materials that possess strong Brønsted acidic sites, making them suitable for a wide range of acid-catalyzed reactions. lithoguru.com The acidic properties can be characterized by techniques such as ammonia (B1221849) temperature-programmed desorption (NH₃-TPD). google.com

Synthesis Methods for Sulfonic MOFs

Synthesis Method Description Advantages
Direct Synthesis Co-polymerization of standard and sulfonic acid-functionalized linkers during MOF formation. lithoguru.com Uniform distribution of acid sites, potentially higher thermal stability.

| Post-Synthetic Modification | Chemical modification of a pre-formed MOF to add -SO₃H groups. google.comresearchgate.net | Allows for functionalization of stable, well-characterized MOF platforms. |

Catalytic Performance and Deactivation Mechanisms

Sulfonic acid-functionalized MOFs have demonstrated high catalytic activity in various organic transformations, including esterification, acetalization, Friedel-Crafts acylation, and Knoevenagel condensation. lithoguru.comgoogle.comjommpublish.orgspiedigitallibrary.org Their high surface area and porous nature allow for efficient access of reactants to the catalytic sites. lithoguru.com

However, like many catalysts, they are susceptible to deactivation. A primary mechanism for deactivation, particularly in reactions involving alcohols, is the formation of sulfonic esters at the active site. nist.govresearchgate.netjommpublish.org This reaction between the sulfonic acid group and the alcohol reactant effectively blocks the Brønsted acid site, leading to a decrease in catalytic activity over time. researchgate.netjommpublish.org In some cases, this deactivation is reversible. researchgate.net

Catalyst Reusability and Regeneration Strategies

A key advantage of using sulfonic MOFs as heterogeneous catalysts is their potential for easy separation and reuse. gatech.edu Studies have shown that these catalysts can be recovered by simple filtration and reused for multiple reaction cycles, often with minimal loss in activity. google.comresearchgate.net For example, a sulfonic acid-functionalized IRMOF-3 (S-IRMOF-3) was reused for five consecutive cycles in the synthesis of acrylonitriles without a significant drop in product yield. google.comresearchgate.net

When deactivation does occur, regeneration strategies can often restore catalytic performance. A common method involves washing the spent catalyst with an acidic solution (e.g., dilute HCl) to hydrolyze the deactivating species, such as sulfonic esters, and regenerate the active -SO₃H sites. researchgate.net The success of regeneration depends heavily on the chemical stability of the MOF itself. Zirconium-based MOFs have shown particular promise, demonstrating high stability and full recovery of activity after acid treatment, whereas some chromium-based MOFs are less stable under acidic regeneration conditions. nist.govresearchgate.netjommpublish.org

Reported Reusability of Sulfonic MOF Catalysts

Catalyst Reaction Number of Cycles Outcome Reference
S-IRMOF-3 Knoevenagel Condensation 5 Minimal decrease in product yield. google.comresearchgate.net
Zr-MOF Esterification 4 Full recovery of activity after regeneration. researchgate.net

Reaction Mechanisms and Degradation Pathways

Electrophilic Aromatic Substitution Reactions

2,4-Dimethylbenzenesulfonic acid is synthesized via an electrophilic aromatic substitution reaction, specifically the sulfonation of m-xylene (B151644). In this reaction, an electrophile, typically sulfur trioxide (SO₃) from fuming sulfuric acid, attacks the electron-rich aromatic ring of m-xylene. docbrown.info The methyl groups on the benzene (B151609) ring are activating and direct incoming electrophiles to the ortho and para positions. The sulfonation of m-xylene predominantly yields this compound due to the directing effects of the two methyl groups.

Once formed, the this compound is generally deactivated towards further electrophilic aromatic substitution. The sulfonic acid group is a strong electron-withdrawing group, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. acs.org Should a further substitution reaction occur under harsh conditions, the directing effects of the substituents would guide the position of the new group. The sulfonic acid group is a meta-director, while the methyl groups are ortho- and para-directors.

The general mechanism for the sulfonation of an aromatic hydrocarbon involves the following steps:

Formation of the electrophile, sulfur trioxide (SO₃), which may be protonated in strong acid.

The π electrons of the aromatic ring attack the electrophilic sulfur atom of SO₃. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

A base in the reaction mixture, such as the hydrogensulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the sulfonic acid group.

This step restores the aromaticity of the ring, leading to the formation of the benzenesulfonic acid derivative. ucalgary.ca

StepDescriptionKey Intermediates/Species
1Formation of ElectrophileSulfur Trioxide (SO₃) or protonated SO₃
2Nucleophilic AttackSigma Complex (Arenium Ion)
3DeprotonationHydrogensulfate ion (HSO₄⁻)
4Product FormationThis compound

Degradation Pathways in Energy Storage Systems

Aromatic sulfonic acids and their derivatives can be components of systems like proton exchange membranes in fuel cells. Their degradation is a critical factor for the long-term stability and performance of these devices. The degradation can proceed through several mechanisms, influenced by the acidic and oxidative environment within the energy storage system.

Aromatic sulfonation is a reversible reaction. wikipedia.org Under certain conditions, particularly in the presence of hot aqueous acid, the sulfonic acid group can be removed from the aromatic ring in a process called protodesulfonation or desulfonation. ucalgary.ca This reaction is essentially the reverse of sulfonation and represents a significant degradation pathway for aromatic sulfonic acids.

The mechanism of protodesulfonation involves the protonation of the aromatic ring, typically at the carbon atom bearing the sulfonic acid group. This is followed by the departure of sulfur trioxide, leading to the regeneration of the original aromatic hydrocarbon. The reaction is driven to completion by the removal of the sulfur trioxide, for instance, by passing an inert gas through the reaction mixture. researchgate.net The rate of protodesulfonation is dependent on the acid concentration and temperature. researchgate.net

The Michael addition is a nucleophilic addition of a Michael donor (a nucleophile) to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgnrochemistry.com While this compound itself is not a typical Michael acceptor or donor, its degradation products or other components within an energy storage system might contain the necessary functional groups for such reactions.

For instance, if oxidation processes lead to the formation of α,β-unsaturated carbonyl compounds, these could act as Michael acceptors. Nucleophiles present in the system, which could include water, alcohols, or amines, can then add to the β-carbon of the unsaturated system. libretexts.org The sulfone group, which is structurally related to the sulfonic acid group, is known to be an electron-withdrawing group that can activate an adjacent methylene (B1212753) group, making its protons acidic and facilitating the formation of a Michael donor. wikipedia.org

The general mechanism for a base-catalyzed Michael addition proceeds as follows:

A base removes a proton from the Michael donor to form a stabilized carbanion (enolate).

The nucleophilic carbanion attacks the β-carbon of the α,β-unsaturated Michael acceptor.

The resulting enolate is protonated by the solvent or a proton source to give the final product. nrochemistry.com

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions, including the degradation of organic compounds. DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies, providing insights into the reaction pathways and kinetics. rsc.orgresearchgate.net

For example, DFT studies have been employed to investigate the reaction mechanisms of benzenesulfonic acid esterification, revealing the energetic favorability of different pathways such as Sₙ1 and Sₙ2. rsc.org Such computational approaches can also be applied to study the degradation of this compound. For instance, DFT could be used to model the protodesulfonation reaction, calculating the activation energy barriers for the protonation of the aromatic ring and the subsequent loss of sulfur trioxide. It can also be used to study the adsorption behavior of molecules on surfaces, which is relevant for understanding reactive adsorption processes. nih.gov

The stability of this compound is significantly influenced by its functional groups: the two methyl groups and the sulfonic acid group.

Sulfonic Acid Group : The -SO₃H group is a strong electron-withdrawing group. This property deactivates the aromatic ring towards electrophilic attack but can make the compound susceptible to nucleophilic attack under certain conditions. The acidity of this group is also a key factor in its reactivity and its role in proton-conducting materials. The sulfonate esters derived from sulfonic acids are known to be potent electrophiles and can be unstable. nih.gov

Methyl Groups : The methyl (-CH₃) groups are electron-donating groups. They increase the electron density of the aromatic ring, which generally enhances its reactivity towards electrophiles but can also influence its oxidative stability. Studies on related compounds have shown that methylation can affect metabolic stability and protect against acid hydrolysis. nih.gov The presence of these groups can also provide steric hindrance, which may protect the aromatic ring from attack to some extent.

Mechanisms in Reactive Adsorption Processes

Reactive adsorption involves the chemical reaction of a substance with a solid adsorbent material. This compound can participate in such processes through interactions involving its functional groups. The sulfonic acid group, being highly polar and acidic, can strongly interact with polar surfaces and basic sites on an adsorbent.

The mechanism of reactive adsorption can involve:

Acid-Base Interactions : The acidic proton of the sulfonic acid group can be transferred to a basic site on the adsorbent material, leading to the formation of a salt.

Hydrogen Bonding : The oxygen atoms of the sulfonic acid group can act as hydrogen bond acceptors, while the acidic proton can act as a hydrogen bond donor. These interactions can lead to strong adsorption on materials with complementary hydrogen bonding capabilities.

Dispersion Forces : The aromatic ring of this compound can interact with nonpolar surfaces through van der Waals or π-π stacking interactions.

The specific mechanism of reactive adsorption will depend on the nature of the adsorbent material and the conditions of the process, such as temperature and the presence of a solvent. For instance, in the context of catalysis, the adsorption of a reactant onto a solid acid catalyst, which can have sulfonic acid groups, is the initial step in the catalytic cycle. acs.org

Sulfonation of Aromatic Volatile Organic Compounds (VOCs)

This compound is primarily synthesized through the electrophilic aromatic substitution reaction of m-xylene, an aromatic volatile organic compound. This process, known as sulfonation, involves the introduction of a sulfonic acid group (-SO₃H) onto the benzene ring of m-xylene.

The reaction is typically carried out by treating m-xylene with a sulfonating agent, such as concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum). wikipedia.org The electrophile in this reaction is sulfur trioxide (SO₃), which is either present in fuming sulfuric acid or generated from the dissociation of concentrated sulfuric acid. nih.gov

The mechanism proceeds in the following steps:

Generation of the electrophile : Sulfur trioxide is generated from sulfuric acid.

Electrophilic attack : The electron-rich aromatic ring of m-xylene attacks the highly electrophilic sulfur atom of the SO₃ molecule. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. openochem.org

Deprotonation : A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the -SO₃H group, restoring the aromaticity of the ring and forming this compound. researchgate.net

The methyl groups on the m-xylene ring are ortho, para-directing activators. Therefore, the sulfonation of m-xylene predominantly yields this compound and 2,6-dimethylbenzenesulfonic acid. The distribution of these isomers is influenced by the reaction conditions.

Studies on the sulfonation of m-xylene in aqueous sulfuric acid have shown that the isomer distribution depends on the concentration of the acid, which in turn determines the nature of the sulfonating entity. researchgate.net At higher concentrations of sulfuric acid, the sulfonating agent is thought to be H₂S₂O₇, while at lower concentrations, it is H₃SO₄⁺. researchgate.netresearchgate.net The reaction with H₃SO₄⁺ is more selective towards the formation of the 4-isomer (this compound). researchgate.net

For instance, in the sulfonation of m-xylene at 25.0°C, the following isomer distributions have been observed:

Sulfonating Entity2-substitution (%)4-substitution (%)5-substitution (%)
H₂S₂O₇14.5 ± 0.684.3 ± 0.61.2 ± 0.2
H₃SO₄⁺0.5 ± 0.298.9 ± 0.40.6 ± 0.2

Table 1: Isomer distribution in the sulfonation of m-xylene at 25.0°C with different sulfonating entities. researchgate.net

The production of high-purity m-xylene-4-sulfonic acid can be achieved by carefully controlling the reaction conditions, such as temperature and the molar ratio of reactants. google.com For example, reacting m-xylene with sulfuric acid at a temperature of 70-80°C and a sulfuric acid concentration of 70-80 wt% has been shown to be effective. google.com

Surface Reaction Enthalpy Considerations

The sulfonation of aromatic compounds is an exothermic reaction. nih.gov The enthalpy of reaction is an important parameter for process design and safety, as the heat generated must be effectively managed to control the reaction rate and prevent unwanted side reactions.

For the sulfonation of toluene, a close structural analog to xylene, the difference in activation enthalpy between para- and ortho-substitution has been determined to be approximately 1.3 ± 0.2 kcal/mol. researchgate.net This difference is attributed to hyperconjugative effects in the transition state leading to the ortho-substituted product. researchgate.net A similar, albeit more complex, interplay of electronic and steric factors would be expected to govern the enthalpy of formation for the different isomers of dimethylbenzenesulfonic acid.

The reversibility of the sulfonation reaction is also a key thermodynamic consideration. wikipedia.orgnih.gov The forward reaction (sulfonation) is favored in concentrated acid, while the reverse reaction (desulfonation) is favored in hot, dilute aqueous acid. wikipedia.orgnih.gov This equilibrium is governed by the principle of Le Chatelier, where the removal of water drives the reaction towards the formation of the sulfonic acid. researchgate.net

Spectroscopic Analysis and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,4-Dimethylbenzenesulfonic acid, both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be utilized to unambiguously assign the proton (¹H) and carbon (¹³C) signals.

One-dimensional NMR spectra, specifically ¹H NMR and ¹³C NMR, are fundamental for the initial characterization of this compound.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the protons of the two methyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonic acid group and the electron-donating nature of the methyl groups. The integration of the peak areas provides a ratio of the number of protons in each unique chemical environment. docbrown.info

In a typical ¹H NMR spectrum of this compound recorded in a solvent like Deuterium Oxide (D₂O), the following signals can be observed: a singlet for the proton on the carbon between the two methyl groups, a doublet for the proton adjacent to the sulfonic acid group, and another doublet for the remaining aromatic proton. The two methyl groups also appear as distinct singlets at different chemical shifts due to their different positions relative to the sulfonic acid group. chemicalbook.com

The chemical shifts (δ) in parts per million (ppm) for the protons of this compound in different deuterated solvents are presented below. chemicalbook.com

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Assignment Chemical Shift (ppm) in D₂O (90 MHz) Chemical Shift (ppm) in DMSO-d₆ (400 MHz)
Aromatic H (ortho to -SO₃H) 7.768 7.628
Aromatic H (para to -SO₃H) 7.17 6.994
Aromatic H (ortho to -CH₃) 7.15 6.960
Methyl H (at C2) 2.602 2.495
Methyl H (at C4) 2.312 2.254

Data sourced from ChemicalBook. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are spread over a range, with the carbon atom attached to the sulfonic acid group typically appearing at a lower field (higher ppm value). The two methyl carbons will also have characteristic chemical shifts.

NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time and for identifying the final products. pharmtech.com In the synthesis of this compound, which is typically prepared by the sulfonation of m-xylene (B151644), NMR can be used to follow the disappearance of the starting material and the appearance of the product. beilstein-journals.orgresearchgate.netresearchgate.net

By taking aliquots from the reaction mixture at different time intervals and recording their ¹H NMR spectra, the conversion of m-xylene to this compound can be quantified. nih.gov The appearance of the characteristic aromatic proton signals of the product and the change in the integration values of the methyl proton signals can be used to track the reaction's progress. pharmtech.com This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst concentration.

Furthermore, NMR is crucial for confirming the identity and purity of the final product. By comparing the ¹H and ¹³C NMR spectra of the synthesized compound with those of a known standard or with predicted spectra, the successful formation of this compound can be verified. The absence of signals corresponding to the starting material or potential side products indicates the purity of the isolated compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). youtube.com Various MS techniques are employed for the analysis of this compound.

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For volatile and thermally stable compounds, GC-MS is a highly effective analytical method. researchgate.net While this compound itself is not sufficiently volatile for direct GC analysis, it can be derivatized to a more volatile form, such as its methyl ester, prior to analysis. usgs.gov

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion peak corresponding to the mass of the derivatized compound and a series of fragment ion peaks that provide structural information. The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, with a top peak at m/z 104 and the molecular ion peak at m/z 186. nih.gov

Liquid chromatography-mass spectrometry is a versatile technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. spectroscopyonline.comhpst.cz In this method, the sample is first separated by high-performance liquid chromatography (HPLC), and the eluent is then introduced into the mass spectrometer. sielc.com

Reverse-phase HPLC is commonly used for the separation of this compound. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with the addition of an acid such as formic acid to improve peak shape and ionization efficiency. sielc.com The separated analyte then enters the mass spectrometer for detection.

Table 2: LC-MS Parameters for this compound Analysis

Parameter Value
Column Reverse-phase C18
Mobile Phase Acetonitrile, water, and phosphoric or formic acid
Detection Mode Mass Spectrometry (MS)

Data sourced from SIELC Technologies. sielc.com

Electrospray ionization is a soft ionization technique that is commonly coupled with liquid chromatography to generate gas-phase ions from polar molecules in solution without significant fragmentation. youtube.comnih.gov ESI-MS is particularly useful for the analysis of sulfonic acids like this compound. researchgate.net

In ESI-MS, the sample solution is passed through a heated capillary to which a high voltage is applied. This process generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. youtube.com

For this compound, ESI is typically performed in the negative ion mode, where the molecule loses a proton to form the [M-H]⁻ ion. The mass spectrum will show a prominent peak corresponding to the deprotonated molecule at an m/z value equal to its molecular weight minus one. nih.gov

Table 3: ESI-MS Data for this compound

Parameter Value
Ionization Mode Negative
Precursor Type [M-H]⁻
Precursor m/z 185.0278
Instrument Q Exactive Plus Orbitrap Thermo Scientific

Data sourced from PubChem. nih.gov

Tandem mass spectrometry (MS/MS) can be performed on the [M-H]⁻ ion to obtain further structural information. massbank.jp By subjecting the precursor ion to collision-induced dissociation (CID), characteristic fragment ions are produced, which can help to confirm the identity of the compound.

Infrared (IR) and FT-Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Fourier Transform (FT) Raman techniques, is a powerful tool for the qualitative analysis of this compound, allowing for the precise identification of its constituent functional groups.

The IR and FT-Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific structural components: the sulfonic acid group (-SO₃H), the substituted benzene (B151609) ring, and the two methyl groups (-CH₃).

Sulfonic Acid Group (-SO₃H): The sulfonic acid group exhibits several characteristic vibrations. The S=O asymmetric and symmetric stretching vibrations are prominent and typically appear in the regions of 1350-1440 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The S-O stretching vibration is generally observed in the 890-930 cm⁻¹ range. The O-H stretching of the sulfonic acid group is also a key feature, often seen as a broad band due to hydrogen bonding.

Aromatic Ring: The benzene ring shows characteristic C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands, typically in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,4-trisubstitution) influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Methyl Groups (-CH₃): The methyl groups attached to the benzene ring have their own characteristic vibrational modes. These include symmetric and asymmetric C-H stretching and bending vibrations.

FT-Raman spectroscopy provides complementary information. Studies on analogous compounds like benzenesulfonic acid and p-toluenesulfonic acid demonstrate that Raman spectroscopy is particularly useful for analyzing the C-S, C-C, and SO₃ stretching modes, which can form a complex band. nih.govresearchgate.net For instance, in dimethylsulfoxide solutions, the Raman acid complex band around 1124 cm⁻¹ has been used to determine the degree of acid dissociation. nih.govresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Sulfonic Acid (-SO₃H) S=O asymmetric stretch 1350 - 1440
S=O symmetric stretch 1150 - 1180
S-O stretch 890 - 930
O-H stretch Broad, variable
Aromatic Ring C-H stretch > 3000
C=C stretch 1450 - 1600
C-H out-of-plane bend < 900

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is an essential technique for determining the solid-state structure of crystalline materials like this compound and its derivatives. It provides definitive information on atomic arrangement, crystal system, and phase purity.

Single crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional molecular structure of a crystalline compound. mdpi.com Although a specific single crystal structure for this compound is not detailed in the provided sources, the analysis of its derivatives and related sulfonic acid compounds illustrates the methodology's utility. researchgate.netdntb.gov.ua

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map of the molecule. uni-siegen.de From this map, the precise coordinates of each atom can be determined, yielding detailed structural information such as:

Bond lengths and angles: Providing exact measurements of the molecular geometry.

Torsional angles: Defining the conformation of the molecule.

Crystal packing: Revealing how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding. researchgate.net

For example, structural studies on derivatives of arene sulfonic acids have confirmed molecular geometries and identified stabilizing intra- and intermolecular C-H…O hydrogen bonds. researchgate.net Such analyses are crucial for understanding structure-property relationships.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples (powders). youtube.com The sample is exposed to X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). mdpi.com This technique is instrumental in:

Phase Identification: The resulting diffractogram serves as a unique "fingerprint" for a specific crystalline phase. By comparing the experimental pattern to databases (like the JCPDS database), the identity of the compound can be confirmed. researchgate.net

Assessment of Crystal Perfection and Purity: A highly crystalline sample produces a pattern with sharp, well-defined peaks, whereas amorphous or poorly crystalline materials result in broad, diffuse halos. The presence of impurity phases would manifest as additional peaks in the diffraction pattern. mdpi.comresearchgate.net The sharpness of the diffraction peaks is an indicator of the degree of crystallinity and the size of the crystallites. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the chromophore is the substituted benzene ring. The UV-Vis spectrum arises from the absorption of UV or visible light, which promotes electrons from a lower energy ground state (π orbitals) to a higher energy excited state (π* orbitals).

The benzene ring typically exhibits two main absorption bands:

The E2-band , which is intense and appears around 200-220 nm, corresponding to a π → π* transition.

The B-band , which is less intense and appears at longer wavelengths (around 250-270 nm). This band shows fine vibrational structure and is characteristic of the aromatic system.

Substitution on the benzene ring can cause a shift in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption bands. The sulfonic acid and methyl groups on the this compound molecule influence its electronic structure and thus its UV-Vis absorption spectrum. nist.gov

Table 2: List of Chemical Compounds

Compound Name
This compound
Benzenesulfonic acid
p-Toluenesulfonic acid
Dimethylsulfoxide
4-Dimethylaminopyridine
Lithium chloride
4-nitrobenzenesulfonic acid
Yttrium aluminum garnet

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) in Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. frontiersin.org It is particularly valuable for studying reaction energetics by calculating the energy of reactants, products, and transition states. The fundamental basis of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, simplifying the calculation compared to wave-function-based methods. frontiersin.org

DFT methods are applied to predict various energetic properties, including:

Reaction Enthalpies (ΔH): The change in heat content during a reaction.

Activation Energies (Ea): The energy barrier that must be overcome for a reaction to occur.

Gibbs Free Energies of Reaction (ΔG): The thermodynamic driving force of a reaction, which determines its spontaneity.

In the context of molecules like 2,4-dimethylbenzenesulfonic acid, DFT can be used to model potential reactions such as desulfonation or oxidation. By calculating the energies of the species involved, researchers can determine the most likely reaction pathways from a thermodynamic and kinetic perspective. For instance, a study on the degradation of a related compound, 3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid (DHDMBS), which was reported to undergo desulfonation, utilized computational frameworks that rely on DFT to calculate reaction energies. dtu.dkrsc.org These calculations are crucial for understanding the stability of the molecule under various conditions.

Different DFT functionals can be employed, and their accuracy can be benchmarked against higher-level theoretical methods or experimental data when available. The choice of functional and basis set is critical for obtaining reliable results.

Potential Energy Surface Exploration for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. youtube.comarxiv.org For a chemical reaction, the PES provides a map of all possible arrangements of the atoms and their corresponding energies. The lowest energy path connecting reactants to products on the PES is known as the reaction pathway or reaction coordinate. youtube.com

Key features of a PES include:

Minima: Represent stable molecules (reactants, intermediates, and products).

Saddle Points: Represent transition states, which are the highest energy points along the reaction pathway. youtube.com

Exploring the PES is essential for understanding the mechanism of a chemical reaction. youtube.com For a molecule like this compound, exploring its PES for a specific reaction (e.g., degradation) would involve identifying the transition states and any intermediates that are formed. researchgate.net This exploration can reveal complex reaction dynamics, such as competing reaction pathways or bifurcations, where a single transition state can lead to multiple products. researchgate.net

Computational methods, often combined with DFT, are used to map out the PES. researchgate.net These methods can trace the reaction path from a transition state down to the reactants and products, providing a detailed picture of the molecular transformations. For complex systems, full-dimensional PESs are often required to accurately capture the reaction dynamics. arxiv.orgnih.gov

Computational Frameworks for Degradation Mechanism Discovery

To systematically investigate the breakdown of complex organic molecules, researchers have developed computational frameworks that can automate the discovery of degradation mechanisms. dtu.dkrsc.org These frameworks are particularly useful for electrolytes in applications like organic redox flow batteries, where stability is paramount. A study on the degradation of several electrolytes, including the related compound 3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid (DHDMBS), highlights such an approach. dtu.dkrsc.org

The general workflow of these frameworks involves several key steps, as outlined in the table below.

StepDescription
1. Input Generation The initial molecular structure (e.g., this compound) and potential reactants (e.g., water, hydroxide (B78521) ions) are defined.
2. Reactive Complex Generation The framework identifies potential reaction sites using reactivity descriptors and generates initial "encounter complexes" between the molecule and reactants. dtu.dk
3. Reaction Search An automated search for elementary reaction steps is performed to find transition states and intermediates connecting the reactive complexes to products. dtu.dk
4. Network Construction The discovered elementary steps are connected to form a comprehensive reaction network, showing all plausible degradation pathways.
5. Analysis and Validation The calculated reaction barriers and product stabilities are analyzed to identify the most likely degradation pathways, which can be compared with experimental findings. rsc.org

These frameworks provide a powerful tool for predicting degradation products and understanding the underlying chemical transformations without the need for extensive experimental work. rsc.org

A crucial part of automating the discovery of degradation mechanisms is the ability to predict where a reaction is most likely to occur on a molecule. This is achieved by integrating local reactivity descriptors derived from DFT. dtu.dk These descriptors provide insight into the electrophilic and nucleophilic nature of different atomic sites within the molecule.

Commonly used reactivity descriptors include:

Fukui Functions: Indicate the change in electron density at a particular point in the molecule when an electron is added or removed, highlighting sites susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

By calculating these descriptors for this compound and potential reactants, the computational framework can systematically generate plausible initial reactive complexes, which is the first step in exploring potential degradation pathways. dtu.dk This approach integrates chemical intuition into an automated process. dtu.dk

Once reactive complexes are generated, the framework employs automated algorithms to explore the potential energy surface and discover the reaction pathways that lead to degradation products. dtu.dk This process typically uses single-ended or double-ended process search methods to locate transition states connecting the initial complex to new intermediates or products. dtu.dk

The automated exploration iteratively builds a reaction network. dtu.dk Heuristics and human-guided validation can be used to refine the network and focus computational efforts on the most promising pathways. dtu.dk For example, in the study involving the DHDMBS electrolyte, this automated approach successfully identified key degradation modes like desulfonation. dtu.dkrsc.org The predicted pathways and products showed good alignment with experimental observations, demonstrating the framework's utility in screening for stable molecules. rsc.org

Correlation between Reduction Potential and Free Energy of Degradation

A molecule's stability against degradation is related to the Gibbs free energy of the degradation reaction (ΔG). A more negative ΔG indicates a more spontaneous degradation process. It is plausible that a correlation exists between a molecule's reduction potential and its susceptibility to certain degradation pathways, particularly those initiated by electrochemical reduction.

For instance, if a degradation mechanism begins with the reduction of the molecule, a lower (more positive) reduction potential might imply greater thermodynamic stability against this specific pathway. Computational chemistry offers the tools to investigate such correlations. By calculating both the reduction potentials and the free energy barriers for various degradation pathways for a series of related compounds, it would be possible to establish a quantitative structure-property relationship. This relationship could then be used to predict the stability of new molecules based on their calculated reduction potential.

Environmental Fate and Pathways of 2,4 Dimethylbenzenesulfonic Acid and Its Derivatives

Environmental Monitoring Applications of Derivatives

The detection and monitoring of 2,4-dimethylbenzenesulfonic acid and its derivatives in environmental matrices are crucial for assessing their environmental impact. Various analytical techniques are employed for the determination of aromatic sulfonic acids in industrial wastewater. High-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a highly selective method for the detection of sulfonated compounds like naphthalene sulfonates in industrial wastewater acs.org. This method allows for quantitation through standard addition and can be adapted for the analysis of this compound.

Another analytical approach involves ion-pair chromatography, which is suitable for the determination of aromatic sulfonic acids in industrial wastewater dntb.gov.ua. Furthermore, solid-phase extraction (SPE) followed by injection-port derivatization gas chromatography/mass spectrometry (GC/MS) is a method used for the determination of secondary alkane sulfonates in sewage wastewaters, which could potentially be adapted for xylenesulfonic acids acs.org. For more comprehensive screening of highly polar substances in industrial wastewater, zwitterionic hydrophilic interaction liquid chromatography coupled with high-resolution mass spectrometry (ZIC-HILIC-HRMS) has been developed, offering a robust method for non-target screening nih.gov.

While direct environmental monitoring applications specifically for derivatives of this compound are not extensively detailed in the provided search results, the analytical methodologies for related sulfonic acid compounds provide a strong basis for their detection and quantification in environmental samples. The use of these techniques is essential for tracking the presence and concentration of these compounds in various environmental compartments.

Degradation in Wastewater Systems

The degradation of this compound in conventional wastewater treatment systems can be challenging due to its chemical stability. However, various biological and chemical processes show potential for its removal.

Sequencing batch reactors (SBRs) have been shown to be effective in treating wastewater containing high concentrations of organic compounds and can be adapted to handle specific pollutants. SBRs have demonstrated high removal efficiencies for linear alkylbenzene sulfonates (LAS), a related class of compounds, with removal rates between 92% and 99.5% who.int. The operational flexibility of SBRs allows for the development of microbial communities capable of degrading recalcitrant compounds. Studies on the biodegradation of LAS in anaerobic stirred sequencing-batch reactors have also shown significant degradation, with efficiencies up to 53% in the absence of co-substrates researchgate.net.

Anaerobic fluidized bed reactors (FBRs) have also been evaluated for the biodegradation of LAS in commercial laundry wastewater, achieving an average LAS biodegradation of 57% over a prolonged operational period nih.gov. The microbial communities in these systems, including genera like Gemmatimonas, Desulfobulbus, and Zoogloea, were identified as key players in the degradation process.

Advanced oxidation processes (AOPs) offer a chemical treatment alternative for the degradation of persistent organic pollutants. Ozonation is one such AOP where ozone reacts with organic substrates. The decomposition of ozone can generate highly reactive hydroxyl radicals, which can lead to the oxidation of refractory compounds nih.gov. The pH of the aqueous solution can influence the stability and reactivity of ozone researchgate.net. Catalytic wet air oxidation (CWAO) is another AOP that has been investigated for the degradation of LAS. The use of heterogeneous catalysts, such as CuO·ZnO/Al2O3, has been shown to increase the removal of total organic carbon (TOC) and chemical oxygen demand (COD) and promote desulfonation utm.my.

Adsorptive Performance of Sulfonic Acids for Environmental Remediation

Sulfonic acid-functionalized materials have shown significant promise for the environmental remediation of volatile organic compounds (VOCs), particularly aromatic VOCs.

Supported sulfonic acid materials can effectively remove and recover aromatic VOCs through a process of reactive adsorption. In this approach, the sulfonic acid groups on a solid support react with aromatic VOCs, such as o-xylene, to form non-volatile sulfonic acid derivatives. This allows for the capture of the VOCs from a gas stream.

Recent research has explored the use of various supports for sulfonic acid groups, including silica (B1680970), zirconia (ZrO2), and cadmium oxide (CdO). The nature of the support material significantly influences the anchoring of the sulfonic acid groups and their reactivity. For instance, sulfonic acid groups anchored on ZrO2 and CdO through covalent bonding exhibit positively charged sites that are highly reactive towards the electrophilic sulfonation of o-xylene.

The table below summarizes the performance of different supported sulfonic acid adsorbents for the removal of o-xylene.

Table 1: Performance of Supported Sulfonic Acid Adsorbents for o-Xylene Removal

Adsorbent Support Material Sulfonic Acid Loading (mmol/g) Temperature Range (°C) Removal Efficiency (%) Breakthrough Adsorption Capacity (mg/g)
SZO ZrO₂ 3.6 130-150 ≥91.3 38.59 - 82.07
SSA@CdO CdO 9.7 130-150 ≥95.6 51.67 - 91.59

In contrast, when sulfonic acid groups are anchored on materials like magnesium oxide (MgO) and calcium oxide (CaO) via ion-paired bonding, they form negatively charged sites that are inactive in the electrophilic sulfonation reaction with o-xylene.

A key advantage of using supported sulfonic acid materials for VOC remediation is the potential for recyclability. The regeneration of the adsorbent is a critical factor for its economic and environmental viability.

For sulfonic acid-based catalysts and adsorbents, regeneration can be achieved through various methods. In the context of VOC removal, the adsorbed aryl sulfonic acid derivatives can be recovered. The stability of the sulfonic acid groups on the support is crucial for long-term performance. Leaching of the acid groups can be a drawback, and research is focused on developing more stable materials. For example, replacing organic propyl linkers with phenyl groups has been shown to produce more stable sulfonic acid catalysts that are less prone to deactivation by water mdpi.com.

In other applications, such as biodiesel preparation, activated carbon-based solid sulfonic acid catalysts have been regenerated by washing with a solvent like methanol (B129727), drying, and resulfonation with concentrated sulfuric acid. This process has been shown to restore the density of sulfonic acid groups and the catalytic activity of the material frontiersin.org. Chemical regeneration methods using sulfuric acid or organic acids have also been developed for spent sorbent materials like activated carbon google.com. Oxidation-based regeneration, including chemical and physicochemical methods, is another approach to restore saturated adsorbents by degrading the adsorbates mdpi.com.

Advanced Research Perspectives and Future Directions

Development of Novel Derivatizations for Specific Applications

The functional versatility of 2,4-Dimethylbenzenesulfonic acid (also known as 2,4-xylenesulfonic acid) stems from its reactive sulfonic acid group and the activated aromatic ring, which allow for a variety of chemical modifications. smolecule.com These derivatization strategies are pivotal in tailoring molecules for highly specific applications in pharmaceuticals, materials science, and industrial chemistry.

Research has demonstrated that the sulfonic acid group can be readily converted into esters or amides through condensation reactions with alcohols or amines. smolecule.com Furthermore, the sulfonate group can be replaced via nucleophilic substitution, opening pathways to a diverse array of derivatives. smolecule.com A significant area of development is the synthesis of aminated derivatives. For instance, the synthesis of 2,4-diaminobenzenesulfonic acid from m-phenylenediamine (B132917) and fuming sulfuric acid has been reported, offering a valuable intermediate for dyes and polymers. google.com This process represents an improvement over older methods that used 2,4-dinitrochlorobenzene, resulting in higher yields and reduced environmental impact. google.com

Another avenue of exploration is the use of the entire molecule as a building block. Its capacity to act as a Brønsted-Lowry acid catalyst has been harnessed in the synthesis of complex heterocyclic compounds like pyran derivatives, which are significant in medicinal chemistry. smolecule.com The steric hindrance and electronic effects of the two methyl groups can be exploited to direct further substitutions on the aromatic ring, allowing for the creation of precisely functionalized molecules for targeted applications. smolecule.com

Table 1: Examples of Derivatization Reactions of this compound

PrecursorReagent(s)DerivativeReported Application/Significance
m-PhenylenediamineFuming Sulfuric Acid2,4-Diaminobenzenesulfonic acidIntermediate for dyes and polymers; high-yield synthesis. google.com
This compoundAlcohols/AminesSulfonic Esters/AmidesGeneral derivatization for property modification. smolecule.com
This compoundNucleophilesVarious substituted xylenesSynthesis of diverse derivatives via sulfonate group replacement. smolecule.com
Graphene OxideTetraethylenepentamine, Chlorosulfonic acidAmino sulfonic acid functionalized graphene oxidePotential for creating advanced nanocomposites for applications like drug delivery. nih.gov

Integration into Multifunctional Materials and Hybrid Systems

The integration of this compound and its derivatives into multifunctional materials is a rapidly advancing field. The strong acidic nature and potential for functionalization make it an excellent candidate for enhancing the properties of polymers and creating sophisticated hybrid systems. solubilityofthings.com

One of the most promising applications is in the development of proton exchange membranes (PEMs) for fuel cells. Research has explored using the compound and its salts as components in proton-conducting electrolytes. smolecule.com The sulfonic acid groups (-SO₃H) provide mobile protons, which are essential for efficient charge transport within the fuel cell. smolecule.com By incorporating sulfonated aromatic polymers, such as sulfonated poly(ether sulfone) (SPES), into a non-sulfonated polymer matrix, researchers can create hybrid membranes. acs.org This approach aims to balance high proton conductivity with dimensional stability, overcoming the trade-offs seen in traditional membranes that can swell excessively at high sulfonation levels. acs.org

Furthermore, this compound is used as a functionalization agent in polymer synthesis to improve properties like moisture resistance and adhesion. google.com It can also be polymerized with other monomers, such as formaldehyde (B43269) and 4,4'-sulfonylbis[phenol], to create specialized polymers with unique characteristics. epa.gov In the realm of advanced electronics, organic sulfonic acids similar to this compound, such as camphorsulfonic acid and 4-methylbenzenesulfonic acid, have been used as additives to improve the crystallinity, morphology, and performance of perovskite solar cells. mdpi.com These acids can interact with the perovskite structure, reducing defects at grain boundaries and enhancing power conversion efficiency and long-term stability. mdpi.com

Table 2: Integration of this compound in Materials

Material SystemRole of Sulfonic Acid CompoundEnhanced PropertySpecific Application
Proton Exchange MembranesProton donorProton conductivityFuel Cells smolecule.comacs.org
Polymer CompositesFunctionalization agent/DopantAdhesion, moisture resistanceManufacturing google.com
Perovskite FilmsAdditiveCrystallinity, grain size, stabilitySolar Cells mdpi.com
Hybrid Organic-Inorganic FrameworksAcid catalyst, structural componentCatalytic activity, porosityCatalysis, Separation rsc.org

Deeper Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its use as a catalyst and reagent. As a strong Brønsted-Lowry acid, it readily donates a proton, making it an effective catalyst in a variety of acid-catalyzed reactions, including esterification and alkylation. smolecule.comrsc.org

The core of its reactivity lies in the interplay between the electron-withdrawing sulfonic acid group and the electron-donating methyl groups. The sulfonic acid group deactivates the benzene (B151609) ring towards further electrophilic attack, while the methyl groups are activating and direct incoming electrophiles to specific positions. smolecule.com This balance of electronic effects is key to its catalytic selectivity.

Modern research employs a combination of kinetic studies and computational analysis to unravel these complex mechanisms. Kinetic modeling can help determine reaction rates and the influence of various parameters, such as temperature and concentration, on reaction pathways. esf.eduresearchgate.net For instance, kinetic analysis of acid-catalyzed reactions provides insight into the formation of intermediates and transition states. esf.edu Computational methods, such as Density Functional Theory (DFT), allow for the simulation of reaction pathways at the molecular level. These simulations can calculate the energies of reactants, intermediates, and products, providing a detailed picture of the reaction energy profile and identifying the rate-determining steps. Such computational studies are increasingly used to understand catalysis in complex systems, from hydrocracking of heavy molecules to the synthesis of functional polymers. researchgate.netacs.org

Predictive Modeling for Performance and Stability in Diverse Environments

Predictive modeling represents the frontier of chemical research, enabling the design of new molecules and materials with desired properties from first principles. For this compound, computational modeling is being used to predict its performance and stability in various chemical environments, thereby accelerating the development cycle and reducing reliance on trial-and-error experimentation.

Computational fluid dynamics (CFD) and microkinetic models can be combined to simulate industrial-scale processes, translating intrinsic chemical kinetics into reactor design and optimization. researchgate.net Density Functional Theory (DFT) calculations are employed to investigate the electronic structure and reactivity of the molecule, predicting how it will interact with other species. acs.org This is particularly valuable in designing catalysts, where understanding the structure of the active site and the mechanism of the reaction is paramount. researchgate.net For example, modeling can predict the stability of sulfonic acid-functionalized metal-organic frameworks (MOFs) used in catalysis, even identifying deactivation pathways such as the formation of sulfonic esters. rsc.org

In materials science, predictive modeling helps to understand how incorporating this compound or its derivatives will affect the bulk properties of a material. For instance, in the development of proton exchange membranes, models can predict how the distribution of sulfonic acid groups will influence water uptake, swelling, and proton conductivity. acs.org Similarly, in the context of perovskite solar cells, modeling can explain how additives like organic sulfonic acids interact with the perovskite lattice to passivate defects and improve device efficiency and stability under operational stress. mdpi.com These predictive capabilities are essential for the rational design of next-generation materials and chemical processes.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,4-dimethylbenzenesulfonic acid, and how are they experimentally determined?

  • Answer : The molecular formula is C₈H₁₀O₃S (molecular weight: 186.23 g/mol) . Key properties include solubility in polar solvents (e.g., water, ethanol) and strong acidity due to the sulfonic acid group. Characterization methods:

  • NMR spectroscopy : For structural confirmation (e.g., aromatic protons and sulfonic group identification). Example: Derivatives like (E)-5-(3,5-dimethyl-4-hydroxyphenylazo)-2,4-dimethylbenzenesulfonic acid show distinct 1H^1H NMR peaks at δ 8.33 (s, 1H) and 7.71 (s, 2H) for aromatic protons .
  • Mass spectrometry (MS) : Used to confirm molecular ions (e.g., [M+H]+^+ = 335.13 for azo derivatives) .

Q. How is this compound synthesized, and what are critical reaction conditions?

  • Answer : Synthesis typically involves sulfonation of m-xylene derivatives. Key steps:

  • Sulfonation : Reaction of m-xylene with concentrated sulfuric acid or chlorosulfonic acid under controlled temperature (80–120°C) to introduce the sulfonic acid group.
  • Purification : Crystallization from aqueous ethanol to isolate the hydrate form .
  • Critical factors : Temperature control to avoid over-sulfonation and solvent selection to stabilize intermediates .

Q. What analytical methods are used to assess purity and stability in environmental or biological matrices?

  • Answer :

  • High-performance liquid chromatography (HPLC) : For quantifying purity and detecting degradation products.
  • UV-Vis spectroscopy : To monitor stability in aqueous solutions (e.g., absorbance at 260–280 nm for aromatic systems).
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, particularly for hydrated forms .

Q. What safety precautions are recommended for handling this compound?

  • Answer :

  • Toxicity profile : A rat study (OECD TG 422) reported a NOAEL of 100 mg/kg/day. Adverse effects (e.g., respiratory distress) were observed at 500 mg/kg/day .
  • Handling : Use PPE (gloves, goggles) in ventilated areas. Avoid inhalation and skin contact due to irritant properties .

Advanced Research Questions

Q. How does this compound function as a catalyst in biodiesel production, and what mechanistic insights exist?

  • Answer : As a Brønsted acid catalyst, it facilitates esterification of free fatty acids (FFAs) via proton donation. Key mechanisms:

  • Acid strength : Sulfonic acid groups (SO3H-\text{SO}_3\text{H}) provide strong acidity (pKa ~1–2), enabling efficient protonation of FFAs.
  • Reaction optimization : High alcohol-to-oil ratios (15:1–20:1) and temperatures (60–80°C) enhance yield. Catalyst loading (2–5 wt%) balances activity and leaching risks .

Q. How can researchers design a toxicity study for this compound, incorporating OECD guidelines?

  • Answer :

  • Experimental design : Follow OECD TG 422 (combined repeated-dose and reproductive toxicity). Example: Administer doses (0, 20, 100, 500 mg/kg/day) to rats via gavage for 42 days.
  • Endpoints : Monitor hematological parameters (e.g., hemoglobin), organ weights, histopathology (e.g., nasal mucosa), and recovery phases .
  • Statistical analysis : Use ANOVA to identify dose-dependent effects and determine NOAEL .

Q. What role does this compound play in photoresist technology, and how is acid diffusion controlled?

  • Answer : As a photoacid generator (PAG) derivative, it releases acid upon UV exposure, catalyzing deprotection of resist polymers.

  • Diffusion control : Post-exposure bake (PEB) parameters (time, temperature) modulate acid mobility. Activation energy (EaE_a) decreases with higher exposure doses due to hydrophilic pathways in the polymer matrix .

Q. How can computational modeling predict the reactivity of this compound in metal-organic frameworks (MOFs)?

  • Answer :

  • DFT calculations : Model sulfonic acid group interactions with metal nodes (e.g., Zr, Fe) to assess binding energy and acidity.
  • Reactivity prediction : Simulate catalytic pathways (e.g., esterification) using transition-state theory. Compare with experimental IR and 1H^1H NMR data (e.g., sulfonate stretching at 1208 cm1^{-1}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.